molecular formula C16H24N6O B12168566 N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12168566
M. Wt: 316.40 g/mol
InChI Key: OQOUMZHHLYPQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine ring. The 3-methylbutyl group at the carboxamide position distinguishes it from related compounds. This structure is implicated in modulating biological targets, such as bromodomains (e.g., BRD4) and ion channels, based on structural analogs described in the literature .

Properties

Molecular Formula

C16H24N6O

Molecular Weight

316.40 g/mol

IUPAC Name

N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C16H24N6O/c1-12(2)5-8-17-16(23)13-6-9-21(10-7-13)15-4-3-14-19-18-11-22(14)20-15/h3-4,11-13H,5-10H2,1-2H3,(H,17,23)

InChI Key

OQOUMZHHLYPQNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)C2=NN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the carboxamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of [1,2,4]triazolo[4,3-b]pyridazine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Key Substituents Biological Activity/Findings Reference
Target Compound 3-methylbutyl carboxamide Potential BRD4 inhibition (inferred from structural analogs)
N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide 4-chlorobenzyl; piperidine-3-carboxamide Undisclosed (structural analog with aromatic substitution and altered carboxamide position)
N-(2-(Diethylamino)ethyl)-1-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Diethylaminoethyl; m-tolyl triazolo-pyridazine CatSper channel blocker (demonstrated in human sperm studies)
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide Isopropyl triazolo-pyridazine; 4-phenylbutan-2-yl BRD4 inhibitor (crystallographic evidence)
N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-chloro-4-methoxyphenyl Screening compound (commercial availability suggests therapeutic interest)
[1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives (14–17) Ether-linked benzoxazine moieties Loss of thrombin inhibition; gain in antiproliferative activity (endothelial/tumor cells)

Key Findings from Comparative Studies

Substituent Position and Target Specificity: The piperidine-4-carboxamide scaffold (common in the target compound and analogs like ) is critical for binding to charged or hydrophobic pockets in targets like BRD4 or CatSper. Replacing the 4-carboxamide with a 3-carboxamide (e.g., ) may alter hydrogen-bonding interactions . Aliphatic vs.

Biological Activity Shifts :

  • Antiproliferative Effects : Compounds with ether-linked substituents (e.g., ) lose thrombin inhibition but inhibit cell proliferation, suggesting the [1,2,4]triazolo[4,3-b]pyridazine core can be repurposed by modifying peripheral groups .
  • BRD4 Inhibition : Isopropyl and phenylbutyl substituents (e.g., ) enhance BRD4 binding via hydrophobic interactions, as shown in crystallographic studies .

Synthetic Accessibility :

  • The target compound’s 3-methylbutyl chain may offer synthetic advantages over bulkier groups (e.g., 4-phenylbutan-2-yl in ), simplifying large-scale production.

Biological Activity

N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and structure-activity relationships (SAR) based on diverse research findings.

  • Chemical Formula : C13H21N5
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 1240528-85-1

Structure

The compound features a piperidine ring substituted with a triazolo-pyridazine moiety, which is crucial for its biological activity. The presence of the 3-methylbutyl group enhances lipophilicity, potentially improving cell membrane permeability.

Cytotoxicity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, in a study assessing a series of triazolo-pyrimidine derivatives, one compound demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 µM, 1.23 µM, and 2.73 µM respectively . Although specific data for this compound were not detailed in the available literature, similar compounds have shown promising results.

The mechanism through which these compounds exert their effects often involves inhibition of specific kinases. For example, some triazolo-pyridazine derivatives have been shown to inhibit c-Met kinase activity with IC50 values comparable to established inhibitors like Foretinib . This suggests that this compound may also interact with similar pathways.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the triazolo-pyridazine structure can lead to enhanced biological activity. For instance:

  • Substituents on the piperidine ring and variations in the triazolo moiety significantly influence cytotoxicity.
  • The presence of halogen atoms or specific functional groups has been linked to improved potency against cancer cell lines .

Study 1: Triazolo-Pyridazine Derivatives

In a comprehensive study evaluating various derivatives for anti-cancer properties:

  • Compound 12e was highlighted for its remarkable activity against multiple cancer cell lines.
  • The study utilized the MTT assay to determine cell viability post-treatment and found that structural modifications led to significant changes in cytotoxicity profiles .

Study 2: Inhibition of c-Met Kinase

Another investigation focused on the inhibitory effects on c-Met kinase:

  • The results demonstrated that certain derivatives could effectively bind to the ATP-binding site of the kinase.
  • This binding was crucial for overcoming drug resistance observed in various tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.